

# chemical and physical properties of Ivabradine impurity 1 (CAS 85175-65-1)

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## Compound of Interest

Compound Name: *Ivabradine impurity 1*

Cat. No.: *B11932907*

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## Technical Guide: Ivabradine Impurity 1 (CAS 85175-65-1)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ivabradine, a heart rate-lowering medication, is a key therapeutic agent in the management of stable angina pectoris and chronic heart failure. As with any pharmaceutical compound, the control of impurities during its synthesis is critical to ensure its safety and efficacy. This technical guide provides an in-depth overview of the chemical and physical properties of **Ivabradine impurity 1**, identified by the CAS number 85175-65-1. This impurity, chemically known as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a process-related impurity that can arise during the synthesis of Ivabradine.<sup>[1][2]</sup> Understanding the characteristics of this impurity is essential for the development of robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.

### Chemical and Physical Properties

A summary of the known chemical and physical properties of **Ivabradine impurity 1** is presented in the table below. This data is crucial for the development of analytical methods and for understanding its behavior in various chemical environments.

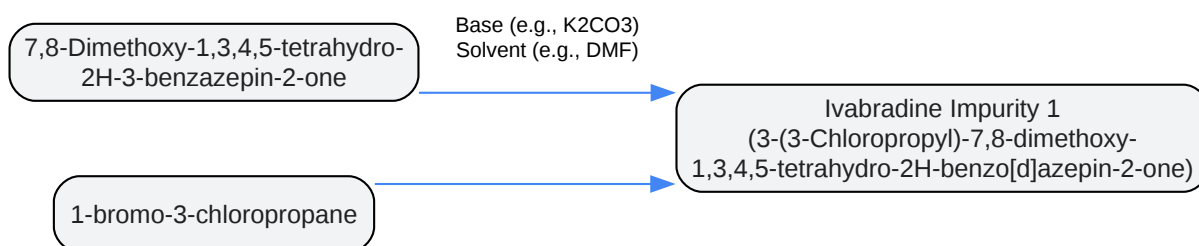
Property	Value	Reference
Chemical Name	3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one	[1][3]
CAS Number	85175-65-1	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>20</sub> ClNO <sub>3</sub>	[2][3]
Molecular Weight	297.78 g/mol	[2]
Melting Point	100-102 °C	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol.[4] Specific quantitative solubility data is not readily available in the reviewed literature.	
Storage	2 to 8 °C	[2]

## Experimental Protocols

### Synthesis of Ivabradine Impurity 1

The formation of **Ivabradine impurity 1** is understood to be a byproduct in the synthesis of Ivabradine. A representative synthetic route leading to the formation of this impurity involves the alkylation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

Reaction Scheme:



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Caption: Synthetic pathway to **Ivabradine Impurity 1**.

Detailed Protocol:

- **Reaction Setup:** To a solution of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in a suitable organic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate ( $K_2CO_3$ ).
- **Alkylation:** To the stirred mixture, add 1-bromo-3-chloropropane. The reaction is typically carried out at an elevated temperature to facilitate the alkylation process.
- **Work-up:** After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.
- **Extraction and Purification:** The filtrate is then subjected to an aqueous work-up. The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. The crude impurity can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **Ivabradine impurity 1**.

## Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The detection and quantification of **Ivabradine impurity 1** in the drug substance are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Conditions (Illustrative):

- **Column:** A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.
- **Mobile Phase:** A gradient elution is often employed for the separation of Ivabradine and its impurities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g.,

phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

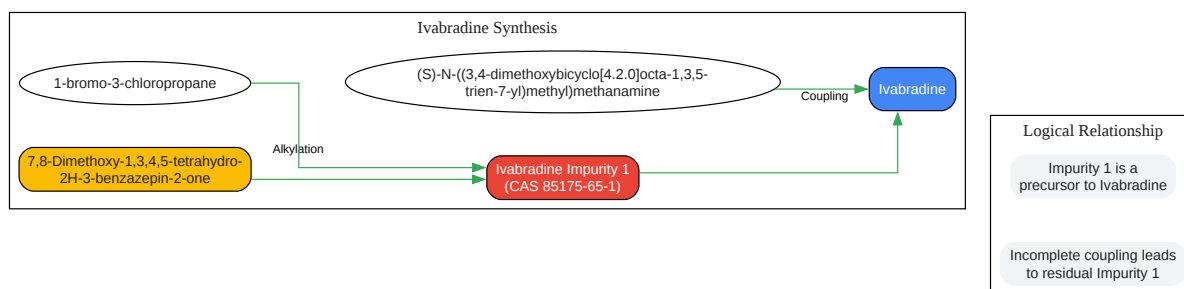
- **Detection:** UV detection at a wavelength of approximately 286 nm is suitable for monitoring Ivabradine and its related substances.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Column Temperature:** The column is usually maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

#### Sample Preparation:

A known concentration of the Ivabradine drug substance is dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare the sample solution for injection into the HPLC system. A reference standard of **Ivabradine impurity 1** is also prepared in the same diluent for identification and quantification purposes.

## Formation Pathway and Logical Relationships

**Ivabradine impurity 1** is a key intermediate and a potential impurity in several synthetic routes to Ivabradine. Its formation occurs when the secondary amine of the benzazepine core is alkylated with a bifunctional three-carbon unit containing a chlorine atom. This intermediate is then typically reacted with (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine to form Ivabradine. Incomplete reaction or side reactions can lead to the presence of **Ivabradine impurity 1** in the final product.



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Caption: Formation of Ivabradine from Impurity 1.

## Conclusion

A thorough understanding of the chemical and physical properties, as well as the formation pathway of **Ivabradine impurity 1**, is paramount for the development and manufacturing of high-quality Ivabradine. The information provided in this technical guide, including the summarized data and experimental protocols, serves as a valuable resource for researchers and scientists in the pharmaceutical industry. By implementing robust analytical methods for the detection and control of this and other impurities, the safety and efficacy of Ivabradine for patients can be ensured.

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